molecular formula C10H14IN B143962 4-(Tert-butyl)-2-iodoaniline CAS No. 128318-63-8

4-(Tert-butyl)-2-iodoaniline

Cat. No. B143962
M. Wt: 275.13 g/mol
InChI Key: CDJKVBYMDRNYHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various methods. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a relevant method for synthesizing related compounds . The iodolactamization step is key in synthesizing certain tert-butyl compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, tert-butyl groups are introduced in the synthesis of polyamides and polyimides, which could be analogous to the synthesis of "4-(Tert-butyl)-2-iodoaniline" .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the molecule. For example, the tert-butyl group can affect the solubility and thermal stability of polyimides . The molecular structure of "4-(Tert-butyl)-2-iodoaniline" would likely exhibit similar influences due to the presence of the tert-butyl group.

Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. The tert-butyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Tert-butyl nitrite is used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines . The presence of a tert-butyl group in "4-(Tert-butyl)-2-iodoaniline" may similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are diverse. The addition of tert-butyl groups to polyimides results in enhanced solubility, transparency, and thermal stability . The presence of tert-butylpyridine as an additive in redox electrolytes significantly affects the performance of dye-sensitized solar cells . These insights suggest that "4-(Tert-butyl)-2-iodoaniline" would also have unique physical and chemical properties influenced by the tert-butyl group.

Scientific Research Applications

  • Antioxidant and Anti-Inflammatory Function

    • Results :
      • Key antioxidant compounds include gentianic acid, procaine, and L-tyrosine .
  • Photochemistry and Electrochemistry

    • Summary : 4-tert-Butylthiophenol finds applications in photochemistry and electrochemistry. It is used alongside visible light to convert quinones to quinols, mimicking quinone pools’ function in photosynthesis .
  • NMR Studies with tert-Butyl Groups

    • Summary : Researchers use tert-butyl groups (t-Bu) as probes for NMR studies. The t-Bu moiety, with its three chemically identical methyl groups, exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .
  • Formic Acid Derivatives

    • Summary : 4-tert-Butylaniline reacts with formic acid to produce formic acid-(4-tert-butyl-anilide). This reaction occurs in the presence of toluene under heating conditions .
  • Biological Evaluation of tert-Butyl Compounds

    • Summary : Researchers synthesized tert-butyl derivatives and evaluated their biological properties. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were characterized and studied .

Safety And Hazards

As with any chemical compound, handling “4-(Tert-butyl)-2-iodoaniline” would require appropriate safety measures. Anilines can be toxic and possibly carcinogenic, and they can cause irritation upon contact with skin or eyes .

Future Directions

The future research directions would depend on the potential applications of “4-(Tert-butyl)-2-iodoaniline”. Given the reactivity of anilines, this compound could potentially be used in the synthesis of various other compounds .

properties

IUPAC Name

4-tert-butyl-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKVBYMDRNYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-2-iodoaniline

Synthesis routes and methods

Procedure details

A solution of commercially available 4-tert-butylaniline (2.00 g, 13.4 mmol) in MeOH (10 mL) was added to a mixture of silver sulfate (4.17 g, 13.4 mmol) and iodine (3.39 g, 13.4 mmol) in MeOH (30 mL). The mixture was stirred at room temperature for 4 h. The mixture was filtered. The filtrate was concentrated. The title compound was obtained after flash chromatography using EtOAc:hexane/2:8 as the eluant. 1H NMR (CDCl3, 500 MHz): B7.65 (d, J=2. Hz, 1H), 7.20 (dd, J=8.5, 2.5 Hz, 1H), 6.75 (d, J=8.5 Hz, 1H), 1.30 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.17 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
WB Wan, MM Haley - The Journal of Organic Chemistry, 2001 - ACS Publications
The synthesis and characterization of star- and trefoil-shaped polyethynyl aromatic structures, which represent model substructures of the all-carbon network graphdiyne, are described. …
Number of citations: 154 pubs.acs.org
J Iskra, S Stavber, M Zupan - Synthesis, 2004 - thieme-connect.com
Oxidative iodination of arenes was carried out with one equivalent of KI and two equivalents of 30% hydrogen peroxide in MeOH in the presence of strong acid. Reactions of various …
Number of citations: 83 www.thieme-connect.com
HTM Le - 2015 - uh-ir.tdl.org
… In order to obtain urea derivatives 22 and 23, 4-tert-butyl-2-iodoaniline was reacted with phenylisocyanate or 4-nitrophenyl isocyanate, respectively. Afterward, terminal alkyne 16 (…
Number of citations: 2 uh-ir.tdl.org
D Le - 2019 - open.library.ubc.ca
Motivated by the pursuit of shape-persistent macrocycles that could act as hosts for metal ions or clusters, we set out to construct arylene-ethynylene macrocycles with functionalized …
Number of citations: 3 open.library.ubc.ca
X Jiang, YK Lim, BJ Zhang, EA Opsitnick… - Journal of the …, 2008 - ACS Publications
… This compound was prepared with 4-tert-butyl-2-iodoaniline (510 mg, 1.85 mmol), (R)-1-phenyl-2-propyn-1-ol (270 mg, 2.04 mmol), Et 3 N (10 mL), Pd(PPh 3 ) 4 (43 mg, 0.037 mmol), …
Number of citations: 60 pubs.acs.org
DG Vanga, M Santra, A Keerthi, S Valiyaveettil - scholar.archive.org
1 H NMR spectra were recorded on Bruker ACF300 (300 MHz) spectrometer. The chemical shifts were reported in ppm and referenced to the residual solvent peak. s= singlet, d= …
Number of citations: 0 scholar.archive.org
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com
NR Rondla - 2014 - conservancy.umn.edu
Chapter 1: This chapter provides a brief review of the chemistry of metal catalyzed CC sigma-bond activation reactions. Literature examples for a variety of methods to activate CC sigma…
Number of citations: 2 conservancy.umn.edu
S Zhang - 2023 - search.proquest.com
In the first project, we describe the synthesis of an ambient stable high spin organic diradical 4 based on the Blatter moiety. The high-spin (S= 1) organic diradical 4, which consists of …
Number of citations: 3 search.proquest.com
JP Bard - 2021 - search.proquest.com
The recently discovered phosphaquinolinone scaffold combines photophysical activity and supramolecular functionality to serve as a promising new class of compounds for a variety of …
Number of citations: 2 search.proquest.com

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